molecular formula C9H11ClO3S B1369696 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride CAS No. 90416-51-6

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride

Cat. No.: B1369696
CAS No.: 90416-51-6
M. Wt: 234.7 g/mol
InChI Key: WYOJSJPQGYIIIR-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a white crystalline solid used primarily in organic synthesis. This compound is known for its role as a reagent in the preparation of various organic molecules, particularly in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 4-methoxy-2,3-dimethylbenzene. This process is carried out by reacting 4-methoxy-2,3-dimethylbenzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature regulation to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a batch reactor with continuous monitoring of temperature and pressure. The product is then purified through recrystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.

    Reduction Reactions: The compound can be reduced to form 4-methoxy-2,3-dimethylbenzenesulfonamide.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products:

Scientific Research Applications

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is utilized in proteomics research for the modification of proteins and peptides.

    Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target compounds .

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 2,3-Dimethylbenzenesulfonyl chloride
  • 4-Methoxy-2-methylbenzenesulfonyl chloride

Comparison: 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. This structural feature imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a distinct balance of steric and electronic effects, which can influence the outcome of chemical reactions .

Properties

IUPAC Name

4-methoxy-2,3-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOJSJPQGYIIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609393
Record name 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90416-51-6
Record name 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,3-Dimethylanisole (1 cm3, 7.23 mmol) was dissolved into dichloromethane (4 cm3) and cooled to 0° C. Chlorosulfonyl chloride (2 cm3, 30.0 mmol) was then added dropwise, over 10 min and once the addition was completed the mixture was allowed to warm to room temperature and stirred for a further 45 min. The reaction was then quenched by the slow addition of ice/water (50 cm3, CARE, exotherm) before further dichloromethane (30 cm3) and water (30 cm3) were added and the organic layer was collected. The aqueous layer was washed with dichloromethane (15 cm3) and then organic extracts were combined and washed with saturated aqueous sodium chloride solution (70 cm3) before being dried over sodium sulfate. The solvent was evaporated under reduced pressure to afford title compound (1.6 g, 6.82 mmol, 94% yield).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
94%

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